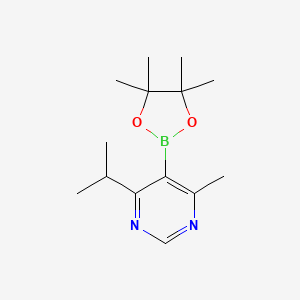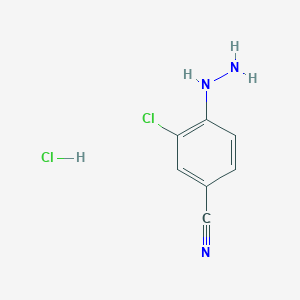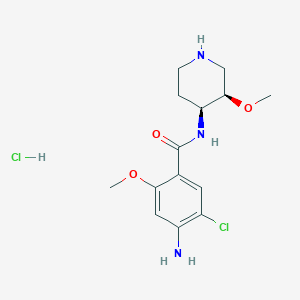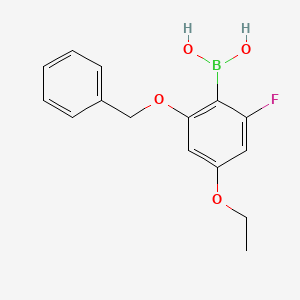
(2-(Benzyloxy)-4-ethoxy-6-fluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl]- is an important organoboron compound in modern chemistry. Featuring a boronic acid group attached to an aromatic ring with ethoxy, fluoro, and phenylmethoxy substituents, this compound plays a key role in various synthetic and industrial applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid typically involves the coupling of a suitable aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. Commonly employed reactions include the Suzuki-Miyaura cross-coupling reaction. Reaction conditions usually involve mild temperatures (50-80°C), a base like potassium carbonate, and a polar solvent such as DMF or toluene.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may be optimized using continuous flow reactors to enhance reaction efficiency and yield. High-throughput screening of catalysts and conditions allows for scale-up and reproducibility in large-scale manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: This boronic acid undergoes various reactions, including oxidative coupling, reductive deboronation, and substitution reactions. It can also participate in metal-catalyzed cross-coupling reactions.
Common Reagents and Conditions: Reagents commonly used in reactions involving this boronic acid include palladium catalysts (like Pd(PPh3)4), bases such as sodium hydroxide or potassium carbonate, and solvents like DMF, THF, and toluene. Oxidative reactions may use oxygen or peroxide as oxidants.
Major Products Formed: Major products from these reactions include biaryl compounds, phenylmethoxy derivatives, and other substituted aromatic compounds. The exact nature of the products depends on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid is used as a building block for the synthesis of complex molecules. It is especially useful in creating biaryl compounds via the Suzuki-Miyaura reaction.
Biology: This compound can act as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It is valuable in drug discovery and development due to its ability to modulate biological pathways.
Medicine: In medicinal chemistry, boronic acid derivatives are explored for their potential in treating cancer, inflammation, and bacterial infections. B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid might be involved in creating new drug candidates with enhanced efficacy and specificity.
Industry: This compound is employed in the production of specialty chemicals, polymers, and advanced materials. It can be utilized in the manufacture of OLEDs, sensors, and other electronic devices.
Mécanisme D'action
B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid exerts its effects through interactions with biological targets, including enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, modulating enzyme activity and influencing signal transduction pathways. This reactivity underpins its utility in medicinal chemistry and drug design.
Comparaison Avec Des Composés Similaires
Comparison: Compared to other boronic acids, B-[4-ethoxy-2-fluoro-6-(phenylmethoxy)phenyl] boronic acid possesses unique substituents that enhance its reactivity and specificity in chemical reactions. The ethoxy and fluoro groups add steric and electronic effects, while the phenylmethoxy group provides additional functionalization options.
Similar Compounds: Other similar compounds include B-(4-ethoxy-2-fluorophenyl)boronic acid, B-(4-ethoxy-2-fluoro-6-methylphenyl)boronic acid, and B-[4-ethoxy-2-fluoro-6-(trifluoromethyl)phenyl]boronic acid. These compounds share structural similarities but differ in the specific substituents attached to the aromatic ring, influencing their chemical behavior and applications.
Propriétés
Formule moléculaire |
C15H16BFO4 |
|---|---|
Poids moléculaire |
290.10 g/mol |
Nom IUPAC |
(4-ethoxy-2-fluoro-6-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H16BFO4/c1-2-20-12-8-13(17)15(16(18)19)14(9-12)21-10-11-6-4-3-5-7-11/h3-9,18-19H,2,10H2,1H3 |
Clé InChI |
VIJKHAOQYOPULK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1F)OCC)OCC2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


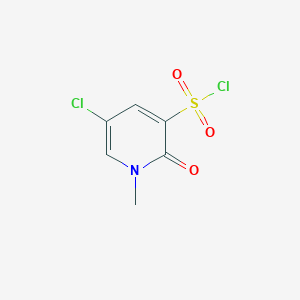
![5-([1,1'-Biphenyl]-4-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B15364255.png)
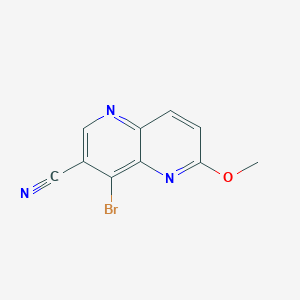
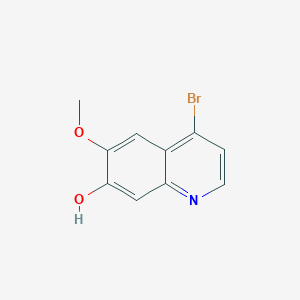
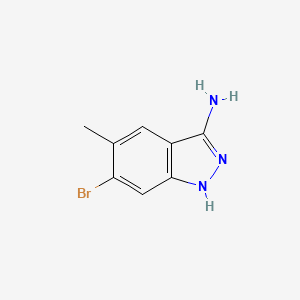
![2-Bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carbaldehyde](/img/structure/B15364287.png)
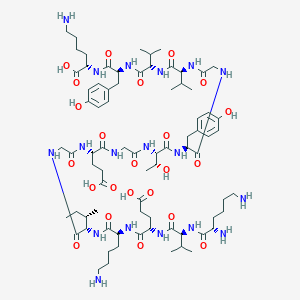
![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)


